(25R)-26-hydroxycholest-4-en-3-one is a significant oxysterol, a class of compounds derived from cholesterol through various enzymatic modifications. This compound plays a crucial role in lipid metabolism and has implications in several biological processes, including cholesterol homeostasis and signaling pathways. It is primarily synthesized in the liver and other tissues, where it serves as a precursor for bile acids and other bioactive lipids.
The primary source of (25R)-26-hydroxycholest-4-en-3-one is the enzymatic conversion of cholesterol. The enzyme cytochrome P450 27A1 (CYP27A1) catalyzes the hydroxylation of cholesterol at the C-26 position, leading to the formation of this compound. It is also found in various biological systems, including human tissues where it functions as a signaling molecule.
(25R)-26-hydroxycholest-4-en-3-one belongs to the class of sterols and is specifically categorized as an oxysterol. Oxysterols are oxidized derivatives of cholesterol that can influence gene expression and cellular function by acting as ligands for nuclear receptors.
The synthesis of (25R)-26-hydroxycholest-4-en-3-one can be achieved through several methods, including chemical synthesis and enzymatic conversion.
The chemical synthesis often requires specific reagents and conditions to ensure high yields and purity. For example, controlling reaction temperature and pH is critical during the reduction steps to prevent unwanted side reactions.
(25R)-26-hydroxycholest-4-en-3-one has a complex molecular structure characterized by its steroid backbone with specific functional groups:
The compound's stereochemistry is crucial for its function; thus, maintaining the (25R) configuration during synthesis is essential for its biological relevance.
(25R)-26-hydroxycholest-4-en-3-one participates in several biochemical reactions:
The reactivity of (25R)-26-hydroxycholest-4-en-3-one is influenced by its functional groups, allowing it to participate in various enzymatic reactions that modify its structure further.
The mechanism of action for (25R)-26-hydroxycholest-4-en-3-one primarily involves its role as a signaling molecule:
Studies indicate that alterations in the levels of (25R)-26-hydroxycholest-4-en-3-one can impact lipid profiles and contribute to conditions such as atherosclerosis when dysregulated .
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly used to analyze purity and confirm structural integrity during synthesis.
(25R)-26-hydroxycholest-4-en-3-one has several important applications in scientific research:
The molecular architecture of (25R)-26-hydroxycholest-4-en-3-one features a cyclopentanoperhydrophenanthrene core characteristic of steroids, modified with two critical functional groups: a 3-oxo (ketone) group conjugated with a Δ⁴ double bond (creating an α,β-unsaturated ketone system in ring A), and a terminal 26-hydroxyl group on the eight-carbon aliphatic side chain. The C25 position bears a hydrogen atom in the R configuration, a stereochemical detail with profound biochemical implications. This 25R stereochemistry dictates the molecule's three-dimensional orientation, influencing its recognition by metabolizing enzymes like CYP27A1 (responsible for initial 26-hydroxylation) and HSD3B7 (which catalyzes the oxidation at C3 and isomerization to the Δ⁴ state) [4] [8]. The stereochemistry at C25 determines the spatial orientation of the 26-hydroxyl group, governing its suitability as a substrate for downstream dehydrogenases and oxidases in the bile acid synthesis pathway. Computational and crystallographic studies reveal that the planar conformation of ring A resulting from the α,β-unsaturated ketone facilitates specific protein-ligand interactions, potentially relevant for its binding to cytosolic binding proteins or receptor domains. The hydrophobic sterol backbone combined with the polar terminal hydroxyl group creates an amphipathic character, enabling integration into lipid membranes while allowing interactions with aqueous-phase enzymes, a feature critical for its role in intercompartmental transport and signaling functions [8] [10].
The identification and synthesis of (25R)-26-hydroxycholest-4-en-3-one emerged from mid-20th century investigations into cholesterol catabolism. Initial breakthroughs came from radiolabeling studies in the 1950s-60s tracing the metabolic fate of cholesterol, which revealed hydroxylated intermediates with shortened side chains. The compound gained prominence when researchers recognized its position as the immediate product of HSD3B7 action upon (25R)-26-hydroxycholesterol, placing it downstream of the mitochondrial CYP27A1-catalyzed hydroxylation that initiates the acidic pathway of bile acid synthesis [4] [8]. Synthetic accessibility became crucial for structural confirmation and metabolic studies. Early synthetic routes exploited natural sterol precursors like diosgenin (from Dioscorea species) and kryptogenin. A landmark 2002 synthesis by Williams et al. optimized the Clemmensen reduction of diosgenin to yield (25R)-cholest-5-en-3β,16β,26-triol in 85% yield, followed by selective protection, oxidation, and deoxygenation steps employing Barton's dithiocarbonate methodology to achieve the target molecule in an unprecedented 58% overall yield [5]. This efficient synthesis provided ample material for biological evaluation, confirming its role as a metabolic intermediate and facilitating studies on its receptor interactions and regulatory potential. Historically, quantification of this oxysterol in biological matrices proved challenging until advances in mass spectrometry (particularly LC-MS/MS with derivatization) enabled sensitive and specific detection in tissues, plasma, and cerebrospinal fluid, revealing its distribution and perturbations in metabolic diseases [7] [8].
Table 2: Key Enzymes in the Biosynthesis and Metabolism of (25R)-26-Hydroxycholest-4-en-3-one
Enzyme | Gene | Reaction Catalyzed | Subcellular Location | Biological Significance |
---|---|---|---|---|
CYP27A1 | CYP27A1 | 26-Hydroxylation of cholesterol | Mitochondrial inner membrane | Initiates acidic bile acid pathway; produces precursor 26-HC |
HSD3B7 | HSD3B7 | Oxidation of 3β-hydroxy-Δ⁵ to 3-oxo-Δ⁴ | Endoplasmic reticulum | Produces (25R)-26-Hydroxycholest-4-en-3-one; essential for bile acid synthesis |
CYP7B1 | CYP7B1 | 7α-Hydroxylation of oxysterols | Endoplasmic reticulum | Produces 7α,26-diHCO from 26-HCO; critical for alternative bile acid synthesis and neuroprotection |
AKR1D1/AKR1C4 | AKR1D1/AKR1C4 | Reduction of 3-oxo group to 3α-hydroxy | Cytosol | Converts oxo-intermediates to bile acid precursors |
The naming of this compound reflects systematic steroid conventions and highlights critical stereochemical distinctions. According to IUPAC-IUB recommendations, the parent structure is designated as cholest (C27 skeleton with C8 side chain), with the suffix "-en-3-one" indicating a double bond between C4-C5 and a ketone at C3. The prefix "26-hydroxy" specifies the hydroxyl substituent position. The crucial stereodescriptor "(25R)" denotes the R configuration at the chiral C25 carbon of the side chain. This configuration is biologically significant as enzymes downstream in bile acid synthesis, particularly those involved in side-chain oxidation and cleavage (e.g., bifunctional dehydrogenase/hydratases), exhibit pronounced stereospecificity for the 25R isomer over its 25S counterpart [6] [9]. Historically, considerable confusion arose regarding numbering, with the terminal carbon of the cholesterol side chain variably labeled as C26 or C27 in older literature. Contemporary practice, as adopted by ChEBI (Chemical Entities of Biological Interest) and LIPID MAPS, consistently designates the carbon attached to C24 as C25, and the terminal primary alcohol carbon as C26, rendering the name 26-hydroxycholest-4-en-3-one [6] [10]. However, many publications historically referred to this compound or its precursor as "27-hydroxycholesterol" when the hydroxylated carbon was designated C27. This terminological divergence persists, necessitating careful interpretation of older literature. The C25 epimer—(25S)-26-hydroxycholest-4-en-3-one—exists and can be formed non-enzymatically or by specific enzymatic activities (e.g., CYP3A4), but typically occurs at lower concentrations in vivo due to enzymatic preference for the R-configuration. Differentiation between structural isomers like 7α-hydroxycholest-4-en-3-one and positional isomers such as (25R)-24-hydroxycholest-4-en-3-one requires advanced analytical techniques like chiral chromatography or mass spectrometry with derivatization [3] [4] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7